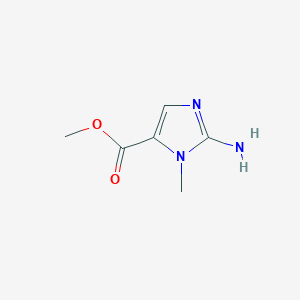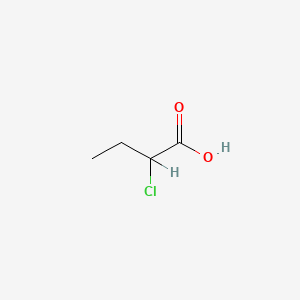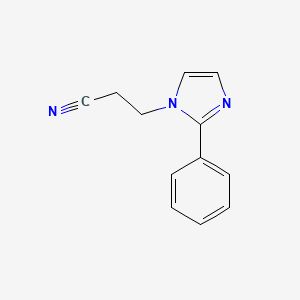
1-(2-フェニル-1H-イミダゾール-1-イル)プロパンニトリル
概要
説明
“1H-Imidazole-1-propanenitrile, 2-phenyl-” is a chemical compound with the molecular formula C12H11N3. It has a molar mass of 197.24 g/mol .
Synthesis Analysis
While specific synthesis methods for “1H-Imidazole-1-propanenitrile, 2-phenyl-” were not found, imidazole compounds are generally synthesized from glyoxal and ammonia .Molecular Structure Analysis
The molecular structure of “1H-Imidazole-1-propanenitrile, 2-phenyl-” consists of a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Physical And Chemical Properties Analysis
The compound has a predicted density of 1.08±0.1 g/cm3, a melting point of 99.5-101.5°C, and a boiling point of 418.3±47.0 °C . It is practically insoluble in water .科学的研究の応用
抗菌活性
この化合物のようなイミダゾール誘導体は、抗菌活性を示すことが報告されています 。それらは、新しい抗菌薬の開発に潜在的に使用できる可能性があります。
抗マイコバクテリア活性
イミダゾール誘導体は、抗マイコバクテリア活性も示しています 。これは、結核などのマイコバクテリアが引き起こす病気の治療に潜在的な用途があることを示唆しています。
抗炎症活性
イミダゾール誘導体の抗炎症活性は、炎症性疾患の治療に役立つ可能性があります 。
抗腫瘍活性
イミダゾール誘導体は、抗腫瘍活性を示すことがわかりました 。これは、癌治療に潜在的な用途があることを示唆しています。
抗糖尿病活性
イミダゾール誘導体の抗糖尿病活性は、糖尿病の治療に役立つ可能性があります 。
抗アレルギー活性
イミダゾール誘導体は、抗アレルギー活性を示すことが報告されています 。これは、アレルギー反応の治療に潜在的な用途があることを示唆しています。
解熱活性
イミダゾール誘導体の解熱(熱を下げる)活性は、発熱の治療に役立つ可能性があります 。
抗ウイルス活性
イミダゾール誘導体は、抗ウイルス活性を示すことがわかりました 。これは、ウイルス感染の治療に潜在的な用途があることを示唆しています。
Safety and Hazards
作用機序
Target of Action
Imidazole derivatives, to which this compound belongs, have been known to interact with a broad range of biological targets .
Mode of Action
It is known that imidazole derivatives can interact with their targets in various ways, leading to a wide range of biological activities .
Biochemical Pathways
This pathway plays a critical role in controlling tumor growth, proliferation, and apoptosis .
Pharmacokinetics
It is known that imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .
Result of Action
Certain imidazole derivatives have manifested remarkable antiproliferative activities against sw620 and hela cells .
Action Environment
It is known that imidazole is a stable compound at room temperature and is soluble in organic solvents such as ether, alcohol, and ketone, but insoluble in water .
生化学分析
Biochemical Properties
3-(2-phenyl-1h-imidazol-1-yl)propanenitrile plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are essential for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can lead to significant changes in metabolic pathways .
Cellular Effects
The effects of 3-(2-phenyl-1h-imidazol-1-yl)propanenitrile on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. Additionally, 3-(2-phenyl-1h-imidazol-1-yl)propanenitrile can alter the expression of genes involved in apoptosis and cell cycle regulation .
Molecular Mechanism
At the molecular level, 3-(2-phenyl-1h-imidazol-1-yl)propanenitrile exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, which play a pivotal role in signal transduction pathways. Moreover, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of 3-(2-phenyl-1h-imidazol-1-yl)propanenitrile in laboratory settings have been extensively studied. Over time, this compound exhibits stability and gradual degradation, which can influence its long-term effects on cellular function. In vitro and in vivo studies have shown that prolonged exposure to 3-(2-phenyl-1h-imidazol-1-yl)propanenitrile can lead to sustained changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of 3-(2-phenyl-1h-imidazol-1-yl)propanenitrile vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, while at high doses, it can cause toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm. High doses of 3-(2-phenyl-1h-imidazol-1-yl)propanenitrile can lead to hepatotoxicity and other adverse effects .
Metabolic Pathways
3-(2-phenyl-1h-imidazol-1-yl)propanenitrile is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are crucial for its metabolism. These interactions can affect metabolic flux and alter the levels of various metabolites. The compound’s metabolism can lead to the formation of active or inactive metabolites, which can further influence its biological activity .
Transport and Distribution
The transport and distribution of 3-(2-phenyl-1h-imidazol-1-yl)propanenitrile within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, it may be transported into the mitochondria, where it can exert its effects on cellular respiration and energy production .
Subcellular Localization
3-(2-phenyl-1h-imidazol-1-yl)propanenitrile exhibits specific subcellular localization, which is crucial for its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, its localization in the nucleus can influence gene expression, while its presence in the mitochondria can affect cellular metabolism .
特性
IUPAC Name |
3-(2-phenylimidazol-1-yl)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3/c13-7-4-9-15-10-8-14-12(15)11-5-2-1-3-6-11/h1-3,5-6,8,10H,4,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVYPJEBKDLFIDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=CN2CCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6066947 | |
| Record name | 1H-Imidazole-1-propanenitrile, 2-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6066947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
23996-12-5 | |
| Record name | 2PZ-CN | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23996-12-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Imidazole-1-propanenitrile, 2-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023996125 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Imidazole-1-propanenitrile, 2-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1H-Imidazole-1-propanenitrile, 2-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6066947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-phenyl-1H-imidazole-1-propiononitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.779 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




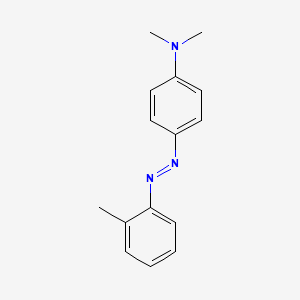
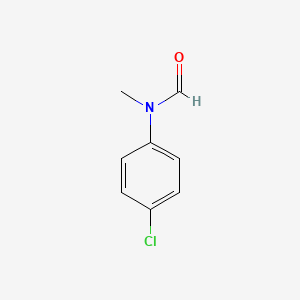
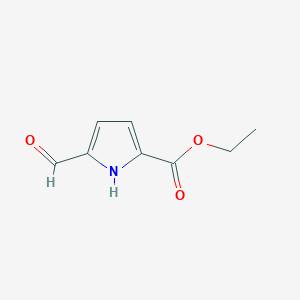
![N-[4-(2-bromopropanoyl)phenyl]acetamide](/img/structure/B1581636.png)

